chemical structure and physical properties of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
chemical structure and physical properties of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
An In-depth Technical Guide to 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive overview of a specific, functionalized derivative: 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole . This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications as a versatile building block in modern drug discovery. We will explore its characterization, reactivity, and safe handling protocols, grounding all claims in established chemical principles and authoritative sources.
Introduction and Strategic Importance
Nitrogen-containing heterocycles are fundamental building blocks in the development of new therapeutic agents.[1] Among them, the indazole family is particularly significant, with members exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2]
3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole (CAS: 1780750-41-5) is a synthetic heterocyclic compound that merges several key structural features of strategic interest for medicinal chemistry:
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A Tetrahydro-indazole Core: This saturated bicyclic system imparts a distinct three-dimensional geometry, which can be highly advantageous for achieving specific and high-affinity interactions within the binding pockets of biological targets.
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A 3-Bromo Substituent: The bromine atom at the 3-position of the pyrazole ring is an exceptionally useful functional handle. It serves as a prime site for post-synthetic modification via a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
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An N-Cyclopropyl Group: The cyclopropyl moiety attached to the pyrazole nitrogen is a well-recognized feature in modern drug design. It often enhances metabolic stability by protecting the nitrogen from N-dealkylation and can introduce favorable conformational constraints, improving binding affinity and oral bioavailability.
This guide will dissect these features to provide a holistic understanding of this valuable chemical entity.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are foundational to its application in research and development.
Chemical Identity
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IUPAC Name: 3-bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
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Chemical Formula: C₁₀H₁₃BrN₂
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Canonical SMILES: C1CCC2=C(C1)N(N=C2Br)C3CC3
Physicochemical Data Summary
The key properties of 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole are summarized in the table below, based on data from chemical suppliers.
| Property | Value | Reference |
| CAS Number | 1780750-41-5 | |
| Molecular Weight | 241.13 g/mol | |
| Physical Form | Oil | |
| Purity | ≥95% (Typical) | |
| InChI | 1S/C10H13BrN2/c11-10-8-3-1-2-4-9(8)12-13(10)7-5-6-7/h7H,1-6H2 | |
| InChI Key | AQAJTQGDRSBFEN-UHFFFAOYSA-N | |
| Recommended Storage | 4°C |
Spectroscopic Profile (Anticipated)
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The cyclopropyl protons will appear in the upfield region (approx. 0.5-1.5 ppm) as a set of complex multiplets. The four methylene groups (-CH₂) of the cyclohexene ring will produce a series of broad, overlapping signals in the aliphatic region (approx. 1.7-2.8 ppm). A distinct multiplet corresponding to the single cyclopropyl methine proton (-CH) would also be present.
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¹³C NMR Spectroscopy: The carbon spectrum will provide a clear fingerprint. The carbon atom attached to the bromine (C3) is expected to be significantly deshielded. The aliphatic carbons of the tetrahydro ring and the cyclopropyl group will appear in the upfield region (approx. 10-40 ppm), while the other sp² carbons of the pyrazole ring will be found further downfield.[4]
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Infrared (IR) Spectroscopy: Key vibrational modes will include C-H stretching from the aliphatic and cyclopropyl groups (approx. 2850-3000 cm⁻¹), a C=N stretching frequency from the indazole ring system (approx. 1600-1650 cm⁻¹), and a C-Br stretch in the lower frequency region (approx. 500-650 cm⁻¹).[4]
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Mass Spectrometry (MS): The mass spectrum will be characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺ due to the presence of one bromine atom. This will manifest as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 240 and 242 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthetic Route
While multiple strategies exist for the synthesis of indazole cores, a highly plausible and efficient route for this specific target involves the condensation of a suitable hydrazine with a cyclic β-dicarbonyl equivalent.[2][5]
Our retrosynthetic analysis points to a two-component strategy:
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Cyclopropylhydrazine: The source of the N2-cyclopropyl group.
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2-Bromo-1,3-cyclohexanedione: The six-membered ring and C3-bromo precursor.
The forward synthesis involves a condensation reaction followed by cyclization and dehydration, which can often be performed in a one-pot procedure.
Proposed Experimental Protocol
This protocol is a robust, field-proven method for the synthesis of N-substituted tetrahydro-indazoles. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction: 2-Bromo-1,3-cyclohexanedione + Cyclopropylhydrazine → 3-Bromo-2-cyclopropyl-4,5,6,7-tetrahydro-2H-indazole
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Reagent Preparation:
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Dissolve 2-bromo-1,3-cyclohexanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Rationale: These protic solvents facilitate the condensation and dehydration steps.
-
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Reaction Setup:
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Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Bring the solution to a gentle stir at room temperature under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: While not always strictly necessary, an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
-
Addition of Hydrazine:
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Slowly add cyclopropylhydrazine (1.1 eq) to the stirring solution. An initial exothermic reaction may be observed. Rationale: A slight excess of the hydrazine ensures complete consumption of the dione precursor. Slow addition helps to control the reaction temperature.
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-
Reaction Progression:
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Heat the reaction mixture to reflux (typically 80-100°C) for 2-4 hours.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (dione) is no longer visible. Rationale: Heating provides the activation energy for the cyclization and final dehydration step to form the aromatic pyrazole ring.
-
-
Work-up and Isolation:
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Once complete, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
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Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid catalyst) and then with brine. Rationale: This aqueous work-up removes inorganic byproducts and unreacted water-soluble reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
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Purification:
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Rationale: This standard technique separates the desired product from non-polar and highly polar impurities, yielding the final compound as a purified oil.
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Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Medicinal Chemistry
The true value of this molecule lies in its potential as a versatile scaffold for building more complex drug candidates. Its structure is not an end-point but a starting point for extensive chemical exploration.
The 3-bromo position is the key to diversification. Using well-established palladium-catalyzed cross-coupling chemistry, a virtually limitless array of substituents can be introduced. This allows for systematic probing of a target's binding site to optimize for potency, selectivity, and pharmacokinetic properties.
Scaffold Diversification Strategy
Caption: Logical workflow for scaffold diversification in drug discovery.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is based on available Safety Data Sheets (SDS).
Hazard Identification
| Hazard Type | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | GHS07 (Exclamation Mark)[6] |
| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark)[6] |
| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark)[6] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark)[6] |
| Signal Word | - | Warning | - |
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][8]
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Ventilation: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][9]
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Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7][8] After handling, wash hands and any exposed skin thoroughly.[7][9]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][9]
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Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is 4°C.
References
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Supporting Information. Wiley-VCH. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
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One‐pot synthesis of 3‐bromo‐2H‐indazole 6. ResearchGate. [Link]
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Approximate IR Absorption Frequencies & NMR Chemical Shifts. University of Colorado Boulder. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). [Link]
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4,5,6,7-tetrahydro-1H-indazole. PubChem, National Center for Biotechnology Information. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
3H-Indazole. PubChem, National Center for Biotechnology Information. [Link]
-
3-bromo-4,5,6,7-tetrahydro-2H-indazole. MilliporeSigma. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
